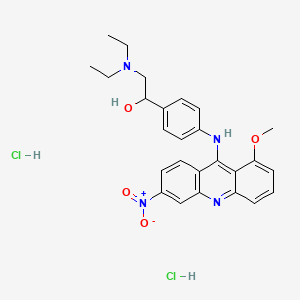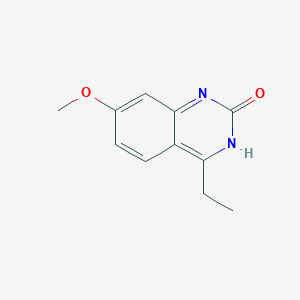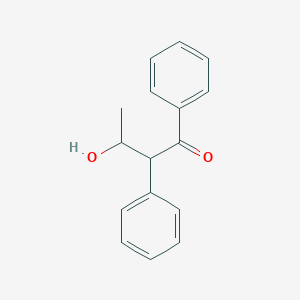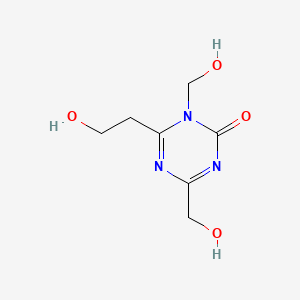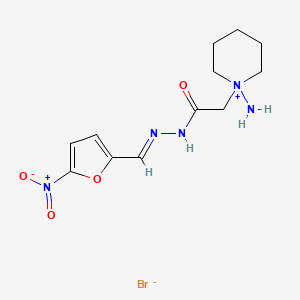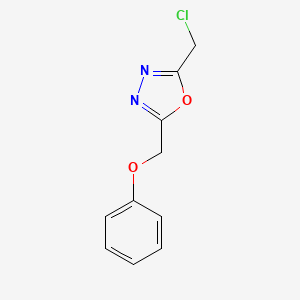
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is a heterocyclic organic compound that features an oxadiazole ring substituted with chloromethyl and phenoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives, followed by chloromethylation and phenoxymethylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization and Polymerization: The oxadiazole ring can undergo cyclization and polymerization reactions, which are useful in materials science.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various substituted oxadiazoles, polymers, and other heterocyclic compounds.
Scientific Research Applications
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The phenoxymethyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3,4-oxadiazole: Lacks the phenoxymethyl group, which may affect its chemical reactivity and biological activity.
5-(Phenoxymethyl)-1,3,4-oxadiazole: Lacks the chloromethyl group, which may influence its ability to undergo substitution reactions.
2-(Methyl)-5-(phenoxymethyl)-1,3,4-oxadiazole: The methyl group may alter its chemical properties compared to the chloromethyl group.
Uniqueness
2-(Chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole is unique due to the presence of both chloromethyl and phenoxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
33575-85-8 |
|---|---|
Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(phenoxymethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H9ClN2O2/c11-6-9-12-13-10(15-9)7-14-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
DFHPTHRKIDXOSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


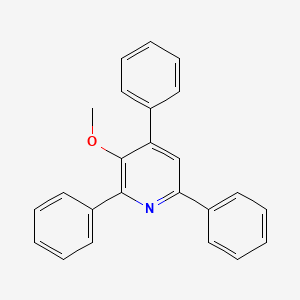
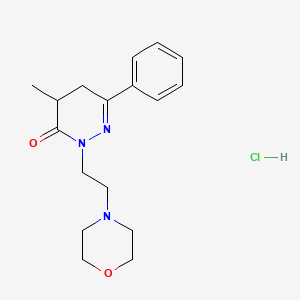
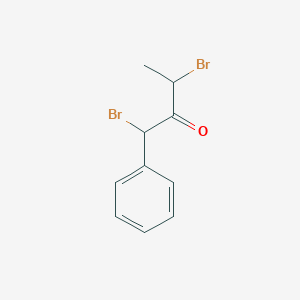
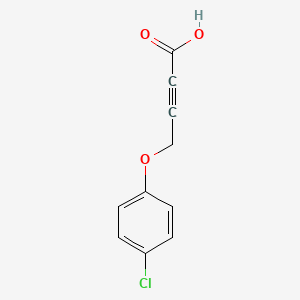

![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)


![2-[(4-Methylphenyl)disulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14675835.png)
